S-(2-Carboxyethyl)cysteine

Description

Classification as a Non-Proteinogenic Sulfur Amino Acid

S-(2-Carboxyethyl)-L-cysteine (β-CEC) is classified as a non-proteinogenic, sulfur-containing amino acid. nih.govresearchgate.netresearchgate.net This means it is not one of the 20 common amino acids that are encoded by the genetic code and incorporated into proteins during translation. agriculturejournals.cz Instead, it is considered a modified amino acid or a secondary metabolite. medchemexpress.comchemsrc.commedchemexpress.com Its structure features a carboxyethyl group attached to the sulfur atom of a cysteine residue. This compound is a homolog of S-carboxymethyl-L-cysteine (carbocisteine), a clinically used antioxidant and mucolytic drug. nih.govresearchgate.netresearchgate.net

Natural Occurrence and Biosource Distribution

S-(2-Carboxyethyl)-L-cysteine is found in both the plant kingdom and mammalian systems, arising from distinct origins.

This amino acid is notably abundant in various plants belonging to the legume family (Fabaceae). nih.govresearchgate.netresearchgate.net For instance, legumes of the Calliandra genus can contain up to 3% of β-CEC by dry plant weight. nih.gov It is also present in the seeds of the Acacia genus, such as Acacia paradoxa. nih.govmedchemexpress.comnih.gov These plants are of economic importance in tropical and subtropical regions. nih.goviucr.orgnih.govresearchgate.net In addition to β-CEC, these plants often contain moderate amounts of its metabolite, S-(2-carboxyethyl)-L-cysteine sulfoxide (B87167) (β-CECO). nih.govresearchgate.net

Table 1: Occurrence of S-(2-Carboxyethyl)-L-cysteine in Leguminous Plants

| Genus | Plant Part | Reported Presence |

|---|---|---|

| Calliandra | General | Up to 3% of dry weight nih.gov |

In mammals, S-(2-Carboxyethyl)-L-cysteine is not typically synthesized endogenously but appears as a result of metabolic processes or dietary intake.

Exposure to the environmental and industrial chemicals acrylonitrile (B1666552) and acrylamide (B121943) can lead to the formation of S-(2-Carboxyethyl)-L-cysteine in the human body. nih.govresearchgate.netnih.gov Acrylonitrile is a possible human carcinogen used in the manufacturing of plastics and is present in tobacco smoke. researchgate.netcdc.gov Acrylamide is found in certain foods cooked at high temperatures and is also used in various industrial processes. cdc.govacs.org The formation of β-CEC from these compounds is considered a detoxification pathway. nih.gov For example, scavenging of acrylamide with glutathione (B108866) has been proposed as a major detoxification route in mammals. nih.govresearchgate.net Urinary levels of S-(2-carboxyethyl)-L-cysteine and its N-acetylated form are used as biomarkers to monitor human exposure to these compounds. nih.govresearchgate.nettandfonline.com

The consumption of legumes that are rich in S-(2-Carboxyethyl)-L-cysteine can lead to its detection in humans. nih.govresearchgate.netnih.gov This dietary intake is a direct source of the compound in mammalian systems.

S-(2-Carboxyethyl)-L-cysteine has been identified in the urine of patients with cystathioninuria. nih.goviucr.orgnih.govresearchgate.net Cystathioninuria is a rare autosomal recessive metabolic disorder characterized by an excess of cystathionine (B15957) in the urine. mimedb.org In patients with this condition, various cystathionine metabolites, including S-(2-carboxyethyl)-L-cysteine and its N-acetylated derivative, have been detected. nih.govebi.ac.uk One study found that a patient with cystathioninuria excreted about 20 times more cystathionine mono-oxo acids, including S-(2-oxo-2-carboxyethyl) homocysteine, compared to healthy individuals. nih.gov

Presence in Mammalian Systems

Structural Relationship to Cysteine Analogues

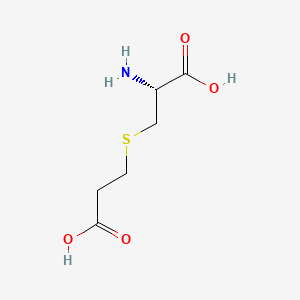

The chemical structure of S-(2-Carboxyethyl)-L-cysteine is fundamentally defined by the L-cysteine core, which is modified by the addition of a carboxyethyl group to the sulfur atom. This S-conjugation is a key feature that dictates its chemical properties and its relationship to other cysteine derivatives.

Homology with S-Carboxymethyl-L-Cysteine (Carbocisteine)

S-(2-Carboxyethyl)-L-cysteine (also referred to as β-CEC) is a direct homologue of S-Carboxymethyl-L-cysteine (Carbocisteine or CMC). nih.govnih.govresearchgate.netresearchgate.net This homology is defined by the difference of a single methylene (B1212753) group in the side chain. While both molecules share the same L-cysteine backbone, S-(2-Carboxyethyl)-L-cysteine possesses a -CH₂-CH₂-COOH group attached to the sulfur atom, whereas Carbocisteine has a shorter -CH₂-COOH group.

This seemingly minor difference in chain length leads to distinct conformational possibilities in the side chain. X-ray diffraction studies have revealed detailed structural data for S-(2-Carboxyethyl)-L-cysteine and its sulfoxide, which were previously undescribed by such methods. nih.gov In the crystalline state, both S-(2-Carboxyethyl)-L-cysteine and Carbocisteine exist as zwitterions, with a deprotonated α-carboxylic group and protonated α-amino and side-chain carboxylic groups. nih.gov

A high degree of conformational similarity is observed in the cysteine portion of both molecules, featuring an intramolecular hydrogen bond between the sulfur atom and the protonated α-amino group. nih.gov Research has demonstrated not only structural but also functional similarities between the two compounds. nih.govnih.gov For instance, studies on their antioxidant activities in a DNA oxidative degradation model showed comparable results. nih.gov

| Feature | S-(2-Carboxyethyl)-L-cysteine | S-Carboxymethyl-L-cysteine (Carbocisteine) |

| Side Chain | -CH₂-CH₂-COOH | -CH₂-COOH |

| Homology | Homologue with an additional methylene group | Homologue |

| Zwitterionic Form | Yes (in crystalline state) | Yes (in crystalline state) |

| Intramolecular H-Bond | Yes (S...H-N) | Yes (S...H-N) |

Comparison with Other Cysteine S-Conjugates

The class of cysteine S-conjugates is broad, encompassing a variety of molecules where the thiol group of cysteine is linked to another chemical moiety. drugbank.com S-(2-Carboxyethyl)-L-cysteine is one such example, and its structure can be compared to other members of this family to understand structure-activity relationships.

One related group of compounds are the mercapturic acids, which are N-acetylated cysteine S-conjugates. For example, N-Acetyl-S-(2-carboxyethyl)-L-cysteine is the terminal metabolite of acrylate (B77674) esters. It shares the same S-(2-carboxyethyl)-cysteine core but is further modified by N-acetylation. This N-acetylation is a crucial step in the detoxification and excretion of xenobiotics.

Other cysteine S-conjugates include those formed from reactions with different electrophiles. For instance, S-2-(Boronoethyl)-L-cysteine is a synthetic analogue where the side chain contains a boronic acid group. drugbank.com The study of polypeptides like poly[S-(2-carboxyethyl)-l-cysteine] and its comparison with poly(S-carboxymethyl-l-cysteine) in their interactions with metal ions further highlights the influence of the side-chain length on the polymer's conformation. oup.com The extended carboxyethyl chain in S-(2-carboxyethyl)-L-cysteine derivatives allows for different metal coordination patterns compared to the shorter carboxymethyl chain in Carbocisteine derivatives.

| Compound | Core Structure | Side Chain Moiety | Key Feature |

| S-(2-Carboxyethyl)-L-cysteine | L-cysteine | -CH₂-CH₂-COOH | Natural and synthetic amino acid |

| N-Acetyl-S-(2-carboxyethyl)-L-cysteine | N-acetyl-L-cysteine | -CH₂-CH₂-COOH | Mercapturic acid, metabolite of acrylates |

| S-2-(Boronoethyl)-L-cysteine | L-cysteine | -CH₂-CH₂-B(OH)₂ | Contains a boronic acid group drugbank.com |

| Poly[S-(2-carboxyethyl)-l-cysteine] | Polymerized S-(2-carboxyethyl)-l-cysteine | -CH₂-CH₂-COOH | Polypeptide with distinct metal-binding properties oup.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2-carboxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c7-4(6(10)11)3-12-2-1-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPINGSGHKXIQA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193329 | |

| Record name | S-(2-Carboxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4033-46-9 | |

| Record name | S-(2-Carboxyethyl)cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4033-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(2-Carboxyethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004033469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Carboxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2-carboxyethyl)-L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-(2-CARBOXYETHYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95OL8J8K17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of S 2 Carboxyethyl L Cysteine

Biosynthesis in Plant Systems

In the plant kingdom, particularly within certain legume species, S-(2-Carboxyethyl)-L-cysteine, often referred to as β-CEC, is a naturally occurring compound. nih.gov It can be found in significant quantities, for instance, constituting up to 3% of the dry weight in legumes of the Calliandra genus. nih.govmdpi.com It is also present in the seeds of the Acacia genus. nih.govmedchemexpress.com

The precise enzymatic pathway for the biosynthesis of S-(2-Carboxyethyl)-L-cysteine in plants is not fully elucidated. However, a proposed chemical pathway involves the reaction of L-cysteine with acrylic acid. nih.gov This reaction is a plausible route for its formation within plant tissues. Laboratory synthesis follows this principle, reacting L-cysteine and acrylic acid to produce the compound. nih.gov

S-(2-Carboxyethyl)-L-cysteine is recognized as a precursor to certain secondary metabolites in plants. mdpi.comresearchgate.net Notably, it is considered the biosynthetic origin of insecticidal polysulfides found in Acacia and Albizia species. mdpi.comresearchgate.net These secondary metabolites play a role in the plant's defense mechanisms.

| Plant Genus | Role of S-(2-Carboxyethyl)-L-cysteine |

| Acacia | Present in seeds; Precursor to insecticidal polysulfides. nih.govmdpi.commedchemexpress.comresearchgate.net |

| Albizia | Precursor to insecticidal polysulfides. researchgate.net |

| Calliandra | Found in high concentrations (up to 3% dry weight). nih.govmdpi.com |

Mammalian Metabolic Transformations

In mammals, S-(2-Carboxyethyl)-L-cysteine is not typically synthesized as a primary product but is formed as a conjugate in specific metabolic situations. nih.govresearchgate.net Its presence can be an indicator of exposure to certain environmental compounds or disruptions in metabolic pathways. nih.govnih.gov

The primary route of SCEC formation in mammals is through the spontaneous reaction between the sulfhydryl group of L-cysteine and the highly reactive intermediate, acrylyl-CoA. nih.govbiorxiv.orgresearchgate.net This conjugation is a non-enzymatic detoxification reaction, neutralizing the reactive acrylyl-CoA molecule. The detection of SCEC is therefore used as a biomarker for the presence and accumulation of acrylyl-CoA. nih.gov

Acrylyl-CoA is an intermediate in the metabolism of propionyl-CoA. nih.govbiorxiv.orgnih.gov Propionyl-CoA is a coenzyme A derivative that is catabolized through several pathways. wikipedia.org Under conditions where the primary, canonical pathway for propionyl-CoA metabolism is impaired, the substrate accumulates and is shunted into alternative routes that produce acrylyl-CoA. nih.gov This link is significant in certain metabolic disorders like propionic and methylmalonic acidemia, where intermediates of this pathway are used as biomarkers. nih.gov

The canonical pathway for propionyl-CoA catabolism is dependent on vitamin B12 (cobalamin, Cbl) and converts propionyl-CoA to succinyl-CoA for entry into the citric acid cycle. nih.govnih.gov However, an alternative, Cbl-independent β-oxidation-like pathway exists. nih.govbiorxiv.orgnih.gov When the Cbl-dependent pathway is compromised, for example, due to cobalamin deficiency or enzymatic inhibition, propionyl-CoA is redirected to this β-oxidation-like pathway. nih.govbiorxiv.org This redirection leads to the formation and subsequent accumulation of acrylyl-CoA, which then spontaneously reacts with cysteine to form S-(2-Carboxyethyl)-L-cysteine. nih.govnih.govnih.gov Studies have shown that exposure to toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) can decrease cobalamin levels, forcing propionyl-CoA metabolism through this alternate pathway and resulting in a significant increase in hepatic SCEC levels. nih.govnih.govbiorxiv.org

| Precursor/Metabolite | Pathway | Significance |

| Propionyl-CoA | Propionyl-CoA Metabolism | A key intermediate derived from the catabolism of certain amino acids and odd-chain fatty acids. wikipedia.org |

| Acrylyl-CoA | Cobalamin (Cbl)-Independent β-Oxidation-Like Pathway | A highly reactive intermediate formed when propionyl-CoA metabolism is redirected from the canonical Cbl-dependent pathway. nih.govnih.gov |

| L-cysteine | Sulfur Amino Acid Metabolism | An amino acid whose free sulfhydryl group spontaneously reacts with acrylyl-CoA. nih.govbiorxiv.org |

| S-(2-Carboxyethyl)-L-cysteine | Conjugation Product | Formed from the reaction of acrylyl-CoA and cysteine; serves as a biomarker for acrylyl-CoA accumulation. nih.govnih.gov |

Oxidative Metabolites

Oxidation represents a significant metabolic route for S-(2-Carboxyethyl)-L-cysteine, resulting in the formation of sulfoxide (B87167) and, putatively, sulfone derivatives.

S-(2-Carboxyethyl)-L-Cysteine Sulfoxide (β-CECO) Formation and Diastereomerism

S-(2-Carboxyethyl)-L-cysteine sulfoxide (β-CECO) is an assumed metabolite of β-CEC. nih.govresearchgate.netmdpi.com The oxidation of the sulfur atom in the β-CEC molecule creates a new chiral center, leading to the formation of two diastereomers. nih.govresearchgate.net

The synthesis of β-CECO can be achieved through the oxidation of β-CEC using hydrogen peroxide. nih.gov This process typically results in a roughly equal (1:1) mixture of the two diastereomers, which can then be separated using techniques like fractional crystallization and identified through ion-exchange chromatography. nih.govresearchgate.net The precise structures of these epimers have been confirmed by X-ray diffraction analysis. researchgate.net

| Parameter | Description |

| Precursor | S-(2-Carboxyethyl)-L-cysteine (β-CEC) |

| Metabolite | S-(2-Carboxyethyl)-L-cysteine sulfoxide (β-CECO) |

| Reaction | Oxidation |

| Key Feature | Formation of a new chiral center at the sulfur atom |

| Result | Two diastereomers: (2R,4R)-epimer and (2R,4S)-epimer |

| Synthesis Method | Oxidation with hydrogen peroxide |

| Separation Technique | Fractional crystallization |

| Analytical Method | Ion-exchange chromatography, X-ray diffraction |

S-(2-Carboxyethyl)-L-Cysteine Sulfone (CECO2) as an Alleged Metabolite

S-(2-carboxyethyl)-l-cysteine sulfone (CECO2) is considered an alleged metabolite of β-CEC. researchgate.netiucr.org While its direct metabolic formation in vivo is a subject of ongoing research, its synthesis has been achieved in laboratory settings through the performic acid oxidation of S-(2-carboxyethyl)-l-cysteine. iucr.org Structural analysis of the synthesized CECO2 reveals a zwitterionic form in its crystalline state, with a protonated α-amino group and deprotonated carboxyl groups. researchgate.netiucr.org

N-Acetylated Metabolites

N-acetylation is another crucial pathway in the metabolism of S-(2-Carboxyethyl)-L-cysteine, leading to the formation of a mercapturic acid with implications for detoxification.

N-Acetyl-S-(2-Carboxyethyl)-L-Cysteine (CEMA) as a Mercapturic Acid

N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA), also known as 2-carboxyethylmercapturic acid, is a mercapturic acid metabolite. nih.gov Mercapturic acids are N-acetyl-L-cysteine S-conjugates formed through a major biotransformation pathway for various electrophilic compounds. tandfonline.com This pathway involves the initial conjugation with glutathione (B108866), followed by enzymatic processing to yield the final mercapturic acid, which is then typically excreted in the urine. tandfonline.com

Role in Volatile Organic Compound (VOC) Detoxification Pathways

CEMA plays a significant role in the detoxification of certain volatile organic compounds (VOCs). It is a recognized urinary metabolite of acrylonitrile (B1666552), a toxic VOC found in sources like cigarette smoke. nih.govoup.comtandfonline.com The formation of CEMA is a key step in the detoxification of acrylonitrile, reflecting the body's mechanism to neutralize and eliminate this harmful compound. researchgate.net

Furthermore, CEMA is considered a biomarker for exposure to acrolein, another toxic VOC. The detoxification process involves the conjugation of acrolein with glutathione, which is subsequently metabolized to CEMA. Urinary levels of CEMA have been shown to be significantly higher in smokers compared to non-smokers, highlighting its role as a biomarker for exposure to VOCs present in tobacco smoke. acs.org The measurement of urinary mercapturic acids like CEMA is a noninvasive method to assess recent exposure to specific VOCs. acs.orgnih.gov

| Metabolite | Parent Compound(s) | Significance |

| N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA) | Acrylonitrile, Acrolein | Biomarker of exposure, Detoxification product |

Molecular Mechanisms and Biochemical Functions of S 2 Carboxyethyl L Cysteine

Enzyme Modulation and Inhibition Kinetics

S-(2-Carboxyethyl)-L-cysteine has been identified as a modulator of specific enzymes involved in sulfur amino acid metabolism and the production of gaseous signaling molecules.

Inhibition of Mammalian Cystathionine (B15957) γ-Lyase (CSE/CTH)

Research has shown that S-(2-Carboxyethyl)-L-cysteine can inhibit the activity of mammalian cystathionine γ-lyase (CSE, also known as CTH) at sub-millimolar concentrations. researchgate.netmdpi.com CSE is a crucial pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a central role in the transsulfuration pathway, which governs the metabolism of sulfur-containing amino acids. nih.govmdpi.com

Cystathionine γ-lyase is a primary enzyme responsible for the endogenous synthesis of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule involved in numerous physiological processes. frontiersin.orgnih.gov The enzyme catalyzes the α-β elimination of cysteine to produce H₂S, along with pyruvate (B1213749) and ammonia. mdpi.comnih.gov By inhibiting CSE, S-(2-Carboxyethyl)-L-cysteine directly interferes with this catalytic activity, thereby reducing the rate of H₂S biogenesis. mdpi.com This positions β-CEC as a regulator of the CSE/H₂S pathway, which has implications for cellular signaling and homeostasis. The regulation of H₂S levels is critical, as its overproduction can be toxic to cells. csic.es

While detailed kinetic data for S-(2-Carboxyethyl)-L-cysteine are not extensively documented, studies on closely related structural analogs provide significant insight into the likely mechanism of inhibition. Research on S-3-carboxypropyl-L-cysteine (CPC), another CSE inhibitor, has demonstrated that it acts as a competitive inhibitor for both the canonical cleavage of cystathionine and the synthesis of H₂S from cysteine. researchgate.netnih.gov Competitive inhibitors function by binding to the active site of the enzyme, thereby preventing the natural substrate from binding.

In studies with human CSE, CPC was found to inhibit the enzyme's γ-elimination reaction of cystathionine and its H₂S synthesis from cysteine with distinct inhibition constants (Ki). nih.govresearchgate.netnih.gov The crystal structure of human CSE in complex with a CPC-derived intermediate revealed the molecular basis for this inhibition, showing how the inhibitor occupies the active site and impedes catalysis. nih.govresearchgate.net Given the structural similarity, it is plausible that S-(2-Carboxyethyl)-L-cysteine employs a similar competitive inhibition mechanism.

Table 1: Inhibition Kinetics of Human Cystathionine γ-Lyase (CSE) by the Analog S-3-carboxypropyl-L-cysteine (CPC) This table presents data for a closely related structural analog to illustrate the competitive inhibition mechanism.

| Reaction Catalyzed by CSE | Inhibitor | Inhibition Constant (Ki) | Type of Inhibition |

| γ-elimination of Cystathionine | S-3-carboxypropyl-L-cysteine (CPC) | 50 ± 3 μM | Competitive |

| H₂S Synthesis from L-Cysteine | S-3-carboxypropyl-L-cysteine (CPC) | 180 ± 15 μM | Competitive |

Data sourced from Yadav et al. (2019). nih.govresearchgate.netnih.gov

Cellular Stress Response Pathways

S-(2-Carboxyethyl)-L-cysteine has been shown to activate specific cellular pathways designed to mitigate stress, particularly those related to oxidative and amino acid imbalances.

Activation of the Antioxidant Nrf2 Pathway

In vitro studies using renal tubular epithelial cells (RTECs) have demonstrated that S-(2-Carboxyethyl)-L-cysteine is an activator of the antioxidant Nrf2 pathway. nih.govresearchgate.netnih.gov The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of genes involved in detoxification and protection against oxidative stress. nih.gov

Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation. nih.govpnas.org Electrophilic or oxidative stress can induce a conformational change in Keap1, often through the modification of its reactive cysteine residues. pnas.org This change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear accumulation of Nrf2. pnas.orgmdpi.com Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription and bolstering the cell's antioxidant defenses. pnas.org The activation of this pathway by β-CEC suggests it functions as a mild activator of cytoprotective mechanisms. nih.govresearchgate.netnih.gov

Induction of Amino Acid Stress Signaling

In addition to activating the Nrf2 pathway, S-(2-Carboxyethyl)-L-cysteine has been found to induce amino acid stress signaling. nih.govresearchgate.netnih.gov This response is a cellular mechanism to cope with amino acid imbalances or deprivation. The induction by β-CEC specifically involves the activation of the ATF2/3/4 family of transcription factors. nih.gov

Interestingly, this stress response can be modulated by the presence of other amino acids. nih.gov Studies have shown that co-treatment with N-acetyl-L-cysteine can completely abolish the β-CEC-induced activation of this pathway. nih.gov Furthermore, other amino acids such as methionine, histidine, and tryptophan can significantly, though not completely, reduce the activation of amino acid stress signaling caused by β-CEC. nih.gov

Table 2: Effects of S-(2-Carboxyethyl)-L-cysteine on Cellular Stress Pathways

| Cellular Pathway | Effect | Key Molecular Mediators | Modulators | Cell Type Studied |

| Antioxidant Nrf2 Pathway | Activation | Nrf2, Keap1 | - | Renal Tubular Epithelial Cells (RTECs) |

| Amino Acid Stress Signaling | Induction | ATF2/3/4 | N-acetyl-L-cysteine, Methionine, Histidine, Tryptophan | Renal Tubular Epithelial Cells (RTECs) |

Data sourced from Waters et al. (2022). nih.govresearchgate.netnih.gov

Modulation by Specific Amino Acids (Cysteine, Methionine, Histidine, Tryptophan)

Research has shown that S-(2-Carboxyethyl)-L-cysteine can induce amino acid stress signaling pathways within cells. nih.govmdpi.com This signaling can be moderated by the presence of other specific amino acids, including cysteine, methionine, histidine, and tryptophan. nih.govmdpi.com In studies using renal tubular epithelial cells, the amino acid stress signaling initiated by SCEC was observed to be tempered when these other amino acids were also present. nih.gov This suggests a complex interplay between SCEC and other amino acids in cellular signaling and stress response pathways.

Oxidative Stress Mitigation and Antioxidant Activity

S-(2-Carboxyethyl)-L-cysteine has demonstrated notable antioxidant properties, particularly in the context of protecting against oxidative damage to DNA.

Studies have investigated the protective effects of S-(2-Carboxyethyl)-L-cysteine against DNA damage caused by hydroxyl free radicals. iucr.org This protective action is a key aspect of its antioxidant activity. The ability to neutralize these highly reactive oxygen species helps to maintain the integrity of DNA, preventing mutations and cellular damage that can arise from oxidative stress.

In laboratory models, S-(2-Carboxyethyl)-L-cysteine has been shown to act as an antioxidant in copper-dependent oxidative DNA degradation assays. nih.govmdpi.comresearchgate.net This type of assay uses copper ions to catalyze the production of reactive oxygen species that cause DNA to break down. The presence of SCEC was found to inhibit this degradation, highlighting its capacity to counteract copper-induced oxidative stress. nih.govresearchgate.net Its performance in these assays was found to be comparable to its homolog, S-carboxymethyl-l-cysteine (carbocisteine). nih.govmdpi.com

| Assay Type | Effect of S-(2-Carboxyethyl)-L-cysteine | Reference Compound |

| Hydroxyl Free-Radical Induced DNA Degradation | Protective | - |

| Copper-Dependent Oxidative DNA Degradation | Antioxidant; Inhibits degradation | S-carboxymethyl-l-cysteine |

Interactions with Other Biomolecules

S-(2-Carboxyethyl)-L-cysteine can interact with other molecules in biological systems, including reactive carbonyl species.

Methylglyoxal (B44143) (MGO) is a reactive dicarbonyl compound that can modify amino acids in proteins, leading to the formation of advanced glycation end products (AGEs). researchgate.net The interaction between MGO and cysteine residues results in the formation of an adduct known as carboxyethyl cysteine (CEC), which is another name for S-(2-Carboxyethyl)-L-cysteine. nih.gov This indicates that SCEC can be formed endogenously through the reaction of MGO with cysteine.

The initial reaction between methylglyoxal and the thiol group of a cysteine residue is the formation of a reversible hemithioacetal. nih.govwikipedia.org This hemithioacetal is an intermediate compound that can then be converted to the more stable S-(2-Carboxyethyl)-L-cysteine. nih.gov The formation of hemithioacetals is a known reaction between aldehydes and thiols. wikipedia.org This reversible step is a key part of the mechanism by which MGO modifies cysteine residues and can lead to the formation of SCEC within the body. nih.gov

Influence on Protein Metabolism and Plasma Amino Acid Levels in Animal Models

Research in animal models, particularly rats, has demonstrated that S-(2-Carboxyethyl)-L-cysteine (CEC) can significantly influence protein metabolism and alter the balance of plasma amino acids. These effects are primarily characterized by a negative impact on protein utilization, which appears to be linked to its interaction with essential amino acids, particularly the sulfur-containing amino acid, methionine.

Studies have shown that the incorporation of CEC into the diet of rats can suppress the growth rate that is typically induced by methionine supplementation. nih.govresearchgate.net This suggests an antagonistic relationship or a competitive inhibition mechanism affecting methionine's bioavailability or metabolism. The consequence of this interaction is a reduced efficiency in how the body utilizes dietary protein for growth and maintenance. researchgate.netmdpi.com

A key indicator of this impaired protein utilization is the observed increase in plasma urea (B33335) levels in rats fed diets containing CEC. utas.edu.auchemsrc.com Elevated plasma urea is a well-established marker for reduced protein quality in a diet, indicating that a larger proportion of amino acids are being deaminated and their nitrogen content converted to urea for excretion, rather than being incorporated into new proteins. utas.edu.au

Detailed Research Findings

A pivotal study investigating the effects of CEC on protein utilization in Wistar rats provided detailed insights into its metabolic consequences. nih.govutas.edu.au In this research, rats were fed casein-based diets supplemented with varying levels of CEC. The findings highlighted a significant impact on both the protein efficiency ratio (PER) and the plasma amino acid profile.

The introduction of CEC into a methionine-supplemented casein diet led to a reversal of the initial increase in the PER that was achieved through methionine supplementation alone. utas.edu.au This finding underscores the negative effect of CEC on protein utilization. utas.edu.au

Furthermore, the study revealed specific alterations in the plasma concentrations of various amino acids. For instance, a notable reduction in the free cysteine concentration in the plasma was observed in rats that consumed a diet containing both CEC and methionine, compared to those on a diet with only methionine supplementation. utas.edu.au This reduction is thought to be a consequence of CEC inhibiting the uptake of methionine, which in turn leads to a reduced synthesis of cysteine. utas.edu.au

Interestingly, while the supplementation of a casein diet with 0.1% methionine led to a significant increase in free plasma tryptophan, this effect was diminished with a higher (0.2%) level of methionine supplementation. The inclusion of CEC in the diet did not appear to significantly affect the plasma tryptophan levels, with the exception of a notable reduction at a specific CEC concentration. utas.edu.au

Interactive Data Tables

The following tables present data from a study by Falade et al. (2012), illustrating the impact of S-(2-Carboxyethyl)-L-cysteine on key metabolic parameters in rats.

Table 1: Effect of S-(2-Carboxyethyl)-L-cysteine (CEC) on Plasma Urea Levels in Rats Fed Casein Diets

| Diet Group | Plasma Urea (mg/dL) |

| Casein Control | 15.2 ± 1.5 |

| Casein + 0.2% CEC | 20.5 ± 2.1 |

| Casein + 0.4% CEC | 25.8 ± 2.6 |

| Casein + 0.8% CEC | 28.4 ± 3.0 |

Data is presented as mean ± standard deviation. Source: Adapted from Falade et al. (2012) utas.edu.au

Table 2: Influence of S-(2-Carboxyethyl)-L-cysteine (CEC) on Plasma Amino Acid Concentrations in Rats Fed Methionine-Supplemented Casein Diets

| Amino Acid | Casein + 0.2% Met | Casein + 0.2% Met + 0.2% CEC | Casein + 0.2% Met + 0.4% CEC | Casein + 0.2% Met + 0.8% CEC |

| Methionine (µmol/L) | 55.3 ± 4.8 | 48.9 ± 4.2 | 45.1 ± 3.9 | 46.5 ± 4.1 |

| Cysteine (µmol/L) | 38.6 ± 3.5 | 29.7 ± 2.8 | 25.4 ± 2.3 | 26.8 ± 2.5 |

| Tryptophan (µmol/L) | 25.1 ± 2.2 | 24.8 ± 2.1 | 12.5 ± 1.1 | 23.9 ± 2.0 |

Data is presented as mean ± standard deviation. Source: Adapted from Falade et al. (2012) utas.edu.au

Research Methodologies and Experimental Models for S 2 Carboxyethyl L Cysteine Studies

In Vitro Cellular Models

In vitro models provide controlled environments to study the direct effects of β-CEC on specific cell types and molecular pathways, free from the systemic complexities of a whole organism.

Given the kidney's role in filtering and processing metabolites, renal tubular epithelial cells (RTECs) serve as a vital model for studying the effects of compounds like β-CEC. nih.govnih.gov Studies have utilized RTEC lines, such as the NRK-52E cell line derived from rat kidney, to evaluate the compound's cytotoxicity and protective capabilities. nih.govnih.gov Research indicates that β-CEC is not acutely cytotoxic to these cells. nih.govnih.gov Instead, it demonstrates protective effects against specific chemical insults, such as cytotoxic stress induced by platinum-based drugs like cisplatin (B142131) and oxaliplatin, as well as CuO nanoparticles. nih.govnih.govnih.gov Conversely, it has been observed to enhance the cytotoxic effects of heavy metals like arsenic, cadmium, lead, and mercury in these cell systems. nih.govnih.gov

A key methodology for understanding the cellular impact of β-CEC involves the use of RTECs engineered with reporter constructs. nih.govnih.gov These advanced cellular models are equipped with reporters, often involving fluorescent proteins, to monitor the activity of various stress-responsive transcription factors. nih.govnih.govmdpi.com This approach allows for real-time observation of specific signaling pathway activation. In studies with β-CEC, RTECs with reporters for seven different stress pathways were used. nih.gov The primary finding from these assays is that β-CEC activates the antioxidant Nrf2 pathway. nih.govnih.govnih.gov Additionally, β-CEC, but not its sulfoxide (B87167) metabolite, was found to induce amino acid stress signaling, a response that could be modulated by the presence of other amino acids like cysteine, methionine, histidine, and tryptophan. nih.govnih.govnih.gov

To quantify the activation of transcription factors identified by reporter constructs, luciferase assays are commonly employed. nih.govnih.govnih.gov This biochemical assay measures the light produced by the enzyme luciferase, the gene for which is linked to the transcriptional promoter of interest. The intensity of the light signal directly correlates with the level of transcriptional activation. In the context of β-CEC research in RTECs, luciferase assays confirmed the activation of the Nrf2 antioxidant pathway. nih.govnih.govnih.gov This method provides quantitative data demonstrating how β-CEC can act as a mild activator of cytoprotective pathways at the molecular level. nih.govnih.gov

S-(2-Carboxyethyl)-L-cysteine is a naturally occurring compound found in significant quantities in various plants, particularly within the legume family. nih.govresearchgate.net For instance, it can constitute up to 3% of the dry weight of plants in the Calliandra genus and is also present in the seeds of the Acacia genus. researchgate.net While the biosynthesis of many non-protein amino acids in plants is an active area of research, specific studies detailing the use of plant cell culture systems for the express purpose of elucidating the biosynthetic pathway of β-CEC are not extensively documented in available literature. researchgate.netagriculturejournals.cz The synthesis of β-CEC is thought to be a potential precursor pathway for insecticidal polysulfides in plants. researchgate.net For laboratory and research purposes, β-CEC is synthesized chemically, typically through a reaction between L-cysteine and acrylic acid. nih.govresearchgate.net

The liver is a central hub for metabolism, making human hepatic cell lines, such as HepG2, essential for analyzing the metabolic interactions of β-CEC. Research has shown that cysteine derivatives, including β-CEC, can inhibit the production of triacylglycerol and cholesterol in human hepatic cells. nih.gov While direct metabolic studies on β-CEC in these cell lines are emerging, research on the homologous compound S-carboxymethyl-L-cysteine (SCMC) provides a strong precedent. Studies using HepG2 cells have successfully analyzed the kinetic parameters of SCMC S-oxidation, establishing these cells as a useful model for investigating cellular regulation and metabolic pathways. researchgate.net This suggests that human hepatic cell lines are a valuable and relevant model for future investigations into the specific metabolic fate and interactions of β-CEC.

Renal Tubular Epithelial Cell (RTEC) Assays

In Vivo Animal Models

Animal models, primarily rodents, are indispensable for understanding the systemic and metabolic effects of S-(2-Carboxyethyl)-L-cysteine in a whole organism.

Studies in rats have revealed several metabolic consequences of β-CEC administration. It has been shown to negatively affect casein protein utilization, suppress growth rates induced by methionine, and alter plasma amino acid levels. Furthermore, research has indicated that β-CEC can significantly increase the plasma urea (B33335) level in rats. mdpi.com

In mice, β-CEC has been identified as a key biomarker in studies of altered liver metabolism. For example, exposure to the environmental contaminant 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) was found to redirect propionyl-CoA metabolism, leading to the accumulation of the highly reactive intermediate acrylyl-CoA. researchgate.nettcichemicals.com The subsequent detection of a 15.6-fold increase in hepatic β-CEC levels confirmed the presence of acrylyl-CoA, as β-CEC is formed through its spontaneous reaction with cysteine. tcichemicals.com This highlights the utility of animal models in identifying β-CEC as an indicator of specific metabolic dysregulation. In other animal studies, β-CEC was identified as the primary adduct formed between liver proteins and the industrial chemical acrylonitrile (B1666552), demonstrating its role in the metabolic processing of xenobiotics. researchgate.net

Data Tables

Table 1: Summary of Findings from In Vitro RTEC Models

| Experimental Model | Key Finding | Implication | Reference(s) |

|---|---|---|---|

| Renal Tubular Epithelial Cells (RTECs) | Not acutely cytotoxic; protects against cisplatin and CuO nanoparticle toxicity. | Suggests a potential cytoprotective role in specific contexts of chemical-induced stress. | nih.gov, nih.gov, nih.gov |

| RTECs with Stress Reporters | Activates the antioxidant Nrf2 pathway and induces amino acid stress signaling. | Indicates a mechanism of action via activation of cellular defense and stress pathways. | nih.gov, nih.gov, nih.gov |

Table 2: Overview of In Vivo Animal Model Research Findings

| Animal Model | Compound/Exposure | Key Finding | Significance | Reference(s) |

|---|---|---|---|---|

| Rat | S-(2-Carboxyethyl)-L-cysteine | Suppresses methionine-induced growth; alters plasma amino acid levels. | Demonstrates systemic metabolic impact on nutrient utilization. | |

| Rat | S-(2-Carboxyethyl)-L-cysteine | Significantly increases plasma urea levels. | Points to effects on nitrogen metabolism and renal function. | mdpi.com |

| Mouse | TCDD (Dioxin) | 15.6-fold increase in hepatic β-CEC levels. | Establishes β-CEC as a biomarker for redirected propionyl-CoA metabolism. | researchgate.net, tcichemicals.com |

Rodent Models (e.g., Rats, Mice)

Rodent models, particularly rats and mice, are instrumental in elucidating the physiological and metabolic consequences of exposure to S-(2-Carboxyethyl)-L-cysteine (SCEC) and its related compounds.

Investigation of Dietary Impact on Protein Utilization

Research using Wistar rats has demonstrated that dietary S-(2-Carboxyethyl)-L-cysteine, a compound found in Acacia seeds, can negatively impact protein utilization. nih.govresearchgate.net In experiments where rats were fed casein diets incorporated with SCEC, a suppression of the growth rate induced by the amino acid methionine was observed. nih.govresearchgate.net This inhibitory effect is thought to be a result of decreased bioavailability of methionine. researchgate.netnih.gov These findings suggest that the presence of SCEC in food sources could limit their nutritional value unless complemented with foods rich in sulfur-containing amino acids. nih.gov

Table 1: Effect of S-Carboxyethylcysteine (CEC) on Protein Utilization in Rats

| Experimental Model | Diet | Observed Effect | Postulated Mechanism | Citation |

| Wistar Rats | Casein diet with incorporated CEC | Suppression of methionine-induced growth rate; Negative impact on protein utilization. | Decreased bioavailability of methionine. | nih.govresearchgate.net |

Studies on Plasma Metabolite Alterations (e.g., amino acids, urea)

Dietary administration of S-(2-Carboxyethyl)-L-cysteine has been shown to alter the plasma metabolite profiles in rats. Studies indicate that SCEC has a negative effect on the levels of plasma amino acids. nih.govmedchemexpress.com Furthermore, research has specifically noted that S-(2-Carboxyethyl)-L-cysteine can significantly increase the concentration of urea in the plasma of rats. chemicalbook.com These alterations in circulating amino acids and urea are key indicators of the compound's influence on protein and amino acid metabolism.

Table 2: Documented Plasma Metabolite Changes in Rats due to SCEC

| Metabolite | Direction of Change | Experimental Context | Citation |

| Amino Acids | Decrease | Negative effect on plasma amino acid levels after CEC incorporation in diet. | nih.gov |

| Urea | Increase | Significantly increased plasma urea level. | chemicalbook.com |

Analysis of Hepatic Metabolic Reprogramming in Response to Xenobiotics

In mice, S-(2-Carboxyethyl)-L-cysteine has been identified as a key biomarker in studies of hepatic metabolic reprogramming induced by xenobiotics, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). nih.govbiorxiv.org Exposure to TCDD was found to increase the hepatic levels of SCEC. nih.govacs.orgresearchgate.net This increase is not due to direct administration of SCEC, but rather is the result of a significant metabolic shift. nih.gov

TCDD exposure redirects the metabolism of propionyl-CoA away from its usual pathway, leading to the accumulation of a highly reactive intermediate, acrylyl-CoA. nih.govbiorxiv.org This acrylyl-CoA then spontaneously reacts with the sulfhydryl group of cysteine within the liver to form the S-(2-carboxyethyl)-L-cysteine conjugate. nih.govbiorxiv.org Therefore, the detection of elevated SCEC levels in the liver serves as an indicator of this specific metabolic disruption and the buildup of acrylyl-CoA, which can contribute to TCDD-elicited hepatotoxicity. nih.govbiorxiv.org

Studies on S-(1,2-Dicarboxyethyl)-L-cysteine in Lens

Studies on the vertebrate lens have identified the presence of S-(1,2-Dicarboxyethyl)-L-cysteine, a related but distinct compound. nih.govnih.gov High-performance liquid chromatography methods have been developed to quantify this compound in the lens tissue of various species, including cattle, dogs, tuna, and rats. nih.gov Research in rat models has specifically investigated the levels of S-(1,2-Dicarboxyethyl)-L-cysteine during the formation of cataracts induced by galactose. nih.govebi.ac.uk In other models, such as naphthalene-treated rabbits, the compound's levels were observed to decline as opacities formed, leading to the proposal that it may act as a potential anti-cataract agent. nih.gov The role of S-(1,2-Dicarboxyethyl)-L-cysteine in lens physiology and pathology is complex and appears to vary depending on the specific cataractogenic insult being studied. nih.gov

Synthetic and Biotechnological Approaches for Research

To facilitate detailed investigation, researchers rely on robust methods to produce S-(2-Carboxyethyl)-L-cysteine and its derivatives for experimental use.

Chemical Synthesis Procedures for S-(2-Carboxyethyl)-L-Cysteine and its Derivatives

The chemical synthesis of S-(2-Carboxyethyl)-L-cysteine is well-established and typically involves the reaction of L-cysteine with acrylic acid. nih.gov In a common procedure, L-cysteine and acrylic acid are stirred together in an aqueous solution containing sodium hydroxide (B78521). nih.gov The reaction mixture is then acidified, often with acetic acid, and allowed to crystallize, yielding the final product. nih.gov

This parent compound can be further modified to create derivatives for various research purposes. For instance, S-(2-carboxyethyl)-l-cysteine sulfoxide, a metabolite, can be synthesized by oxidizing SCEC with hydrogen peroxide at a low temperature. nih.gov This process results in a mixture of two diastereomers. nih.gov Similarly, deuterated versions, such as N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3, can be prepared for use as internal standards in mass spectrometry. This involves a two-step process: first, the synthesis of SCEC as described, followed by an acetylation step using a deuterated reagent like d₃-acetic anhydride.

Stereoselective Synthesis of Sulfoxide Diastereomers

The synthesis of S-(2-Carboxyethyl)-L-cysteine sulfoxide (β-CECO), a key metabolite, presents a challenge in stereochemistry due to the creation of a new chiral center at the sulfur atom. Oxidation of the parent compound, S-(2-Carboxyethyl)-L-cysteine, results in two diastereomeric sulfoxides.

A common method for this synthesis involves the controlled oxidation of β-CEC. nih.gov The process begins by dissolving S-(2-Carboxyethyl)-L-cysteine in an aqueous solution of sodium bicarbonate, which is then chilled. nih.gov Cold hydrogen peroxide is added to this solution, and the reaction is stirred at a low temperature (e.g., 4 °C) for several days until completion. nih.gov Chromatographic analysis of the reaction mixture typically shows the formation of two sulfoxide diastereomers in a 1:1 ratio. nih.gov These diastereomers are the (2R,4R)-epimer and the (2R,4S)-epimer. nih.gov

The separation of these individual diastereomers is a critical subsequent step. Fractional crystallization of the mixture has been successfully employed to isolate pure crystalline forms of each epimer. nih.gov The purity and absolute structure of the separated diastereomers are then confirmed using techniques such as ion-exchange chromatography, polarimetry, and X-ray diffraction analysis. nih.govresearchgate.net

| Step | Reagents & Conditions | Outcome | Reference |

| Synthesis | S-(2-Carboxyethyl)-L-cysteine, H₂O₂, NaHCO₃, 4 °C, 3 days | 1:1 mixture of (2R,4R)-β-CECO and (2R,4S)-β-CECO | nih.gov |

| Separation | Fractional Crystallization | Pure crystalline epimers of β-CECO | nih.gov |

| Analysis | Ion-Exchange Chromatography, Polarimetry, X-ray Diffraction | Confirmation of epimeric purity and absolute structure | nih.govresearchgate.net |

Table 1: Summary of Stereoselective Synthesis of S-(2-Carboxyethyl)-L-cysteine Sulfoxide Diastereomers

Preparation of Sulfone Metabolites

Further oxidation of S-(2-Carboxyethyl)-L-cysteine or its sulfoxide leads to the formation of the corresponding sulfone, S-(2-Carboxyethyl)-L-cysteine sulfone (CECO₂). researchgate.netmdpi.com This compound is considered an alleged metabolite of β-CEC. researchgate.netiucr.org

The preparation of the sulfone metabolite is typically achieved using a stronger oxidizing agent than what is used for the sulfoxide. researchgate.netiucr.org A standard laboratory procedure involves dissolving S-(2-Carboxyethyl)-L-cysteine in cold performic acid, which is prepared fresh by mixing hydrogen peroxide and formic acid. researchgate.netiucr.org The reaction is left overnight in an ice bath. iucr.org After the reaction is complete, the excess performic acid is removed, often by vacuum freeze-drying. iucr.org The resulting residue can then be recrystallized from water to yield the pure sulfone product as colorless plates. researchgate.netiucr.org The purity and identity of the synthesized sulfone are confirmed through methods like amino acid analysis, elemental analysis, and mass spectrometry. iucr.org

| Step | Reagents & Conditions | Outcome | Reference |

| Oxidation | S-(2-Carboxyethyl)-L-cysteine, Performic Acid (H₂O₂ + Formic Acid), Ice Bath | Crude S-(2-Carboxyethyl)-L-cysteine sulfone | researchgate.netiucr.org |

| Purification | Recrystallization from water | Chromatographically pure C₆H₁₁NO₆S crystals | researchgate.netiucr.org |

| Analysis | Amino Acid Analyzer, Elemental Analysis, Mass Spectrometry | Confirmation of product identity and purity | iucr.org |

Table 2: Summary of the Preparation of S-(2-Carboxyethyl)-L-cysteine Sulfone

Exploration in Biocatalysis and Enzymatic Synthesis

The fields of biocatalysis and enzymatic synthesis offer powerful tools for creating complex molecules with high selectivity and efficiency under mild conditions. ru.nl While the primary synthesis of S-(2-Carboxyethyl)-L-cysteine is often achieved through chemical means (Michael addition of L-cysteine to acrylic acid), there is significant exploration into using enzymes for transformations of related cysteine conjugates. nih.govru.nl

Enzymes play a crucial role in the metabolism of S-substituted cysteine derivatives. researchgate.net For instance, sulfoxidation is a key metabolic pathway for the homolog S-carboxymethyl-L-cysteine. researchgate.net The exploration of enzymes like nitrilases and lyases for reactions involving similar structures highlights the potential for developing biocatalytic routes. ru.nlresearchgate.net For example, enzymes are key in synthesizing amino acids through clean, stereoselective processes in aqueous environments. ru.nl The enzymatic hydrolysis of nitriles can proceed via two distinct pathways, using either nitrilases to directly form carboxylic acids or nitrile hydratases to yield amides, demonstrating the versatility of biocatalytic approaches. ru.nl

Applications in Enhancing Reaction Efficiency

A significant advantage of using biocatalysts is the enhancement of reaction efficiency, particularly in terms of yield and selectivity (chemo-, regio-, and stereo-). ru.nl Chemical methods can sometimes result in complex mixtures of products that are difficult to separate, whereas enzymatic reactions can selectively produce a single desired product. ru.nl

An example can be seen in the hydrolysis of 2-(2-cyanoethyl)aziridines, a related structural class. Chemical hydrolysis with potassium hydroxide resulted in a complex mixture of four different products with low yields of the desired amide. ru.nl In contrast, using a nitrilase enzyme selectively afforded 5-hydroxypiperidin-2-ones in good yields, demonstrating a much more efficient and cleaner reaction pathway. ru.nl

Furthermore, enzymatic methods have proven highly effective in achieving stereochemical control. In the study of S-cysteine conjugates of 3-mercaptohexanol, the use of the enzyme apotryptophanase for its β-lyase activity on a specific diastereomer of the conjugate precursor resulted in an 82% yield of the desired R enantiomer of the free thiol, with no trace of the S enantiomer. researchgate.net This level of stereoselectivity is often challenging to achieve with conventional chemical methods and showcases the power of biocatalysis in enhancing reaction efficiency and producing optically pure compounds. researchgate.net

Advanced Analytical Techniques for S 2 Carboxyethyl L Cysteine Quantification and Structural Elucidation

Chromatographic Methods

Chromatographic separation is the cornerstone of analyzing SCEC, allowing for its isolation from interfering compounds present in biological samples like urine and tissue. The choice of chromatographic method and detector is dictated by the analytical goals, whether it be high-throughput quantification or detailed structural analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of SCEC. This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. LC-MS/MS is frequently used for analyzing trace-level compounds in complex biological samples. ddtjournal.com The electrospray ionization (ESI) source is commonly employed as it can ionize a wide range of compounds, including polar and high molecular weight molecules. ddtjournal.com

S-(2-Carboxyethyl)-L-cysteine is a mercapturic acid metabolite, often referred to in literature as N-acetyl-S-(2-carboxyethyl)-l-cysteine (CEMA) when its N-acetylated form is discussed. LC-MS/MS is extensively used for the quantification of CEMA and other mercapturic acids in human urine, serving as a noninvasive method to assess exposure to various volatile organic compounds (VOCs). acs.org A developed LC-MS/MS method for quantifying six mercapturic acid metabolites, including CEMA, in urine demonstrated high accuracy (102% mean) and precision (3.5% mean). acs.org The sensitivity of such methods, with limits of detection in the range of 0.01–0.20 μg/L, allows for the assessment of VOC exposure in both minimally exposed individuals and populations with significant exposure, such as smokers. acs.org For instance, median levels of CEMA in nonsmokers were found to be 38.1 μg/g creatinine, while in smokers, the levels were significantly higher at 214.4 μg/g creatinine. acs.org

Table 1: Median Urinary Mercapturic Acid Levels (μg/g creatinine) in Smokers vs. Nonsmokers

| Mercapturic Acid | Nonsmokers (n=59) | Smokers (n=61) |

| CEMA | 38.1 | 214.4 |

| HPMA | 24.3 | 839.7 |

| MHBMA | 21.3 | 10.2 |

| DHBMA | 104.7 | 509.7 |

| HEMA | 0.9 | 2.2 |

| PMA | 0.5 | 0.9 |

Data sourced from a study on the simultaneous determination of six mercapturic acid metabolites in human urine. acs.org

Targeted LC-MS analysis has been effectively used to detect and quantify S-(2-Carboxyethyl)-L-cysteine in hepatic extracts. biorxiv.org In one study, frozen liver samples of approximately 25 mg were homogenized in a 70% acetonitrile (B52724) solution. nih.gov Following protein precipitation and phospholipid removal, the samples were analyzed using a triple quadrupole mass spectrometry system. nih.gov This targeted approach allows for the investigation of specific metabolic pathways. For example, an increase in S-(2-carboxyethyl)-L-cysteine was detected in the hepatic extracts of mice exposed to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), indicating a shift in propionyl-CoA metabolism. biorxiv.orgnih.gov The chromatographic separation was achieved on an Acquity HSS T3 column with a gradient elution using mobile phases of 10 mM perfluoroheptanoic acid in water and acetonitrile. nih.gov

To enhance the accuracy and precision of quantification by LC-MS/MS, stable isotopically labeled (SIL) internal standards are employed. cerilliant.com These standards, which are typically deuterium (B1214612) (D), 13C, or 15N versions of the analyte, behave nearly identically to the target compound during sample extraction, chromatography, and ionization, thus correcting for variations in the analytical process. cerilliant.comresearchgate.net For the analysis of CEMA, a deuterium-labeled internal standard, [CD3]CEMA, is utilized. researchgate.net The use of SIL internal standards is particularly crucial for complex matrices as it helps to normalize for matrix effects, which can suppress or enhance the ionization of the analyte. cerilliant.comresearchgate.net Deuterium-labeled compounds are a common choice for internal standards in LC-MS analysis. lumiprobe.com For example, deuterium-labeled vitamin D metabolites have been successfully synthesized and used as internal standards for their quantification in human serum. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

While LC-MS/MS is the preferred method for its sensitivity and selectivity, High-Performance Liquid Chromatography (HPLC) with other detectors, such as ultraviolet (UV), is also utilized for the analysis of S-(2-Carboxyethyl)-L-cysteine and related compounds.

HPLC with UV detection is a robust and widely available technique for the analysis of thiols and aminothiols. akjournals.com However, since most thiols lack strong UV absorption, a derivatization step is often necessary to enhance their detection. researchgate.net A key challenge in analyzing aminothiols is their high susceptibility to oxidation and the need for derivatization to block the labile sulfhydryl group and introduce a UV-active chromophore. researchgate.netnih.gov

One method involves the derivatization of aminothiols with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), which reacts with both the amino and thiol groups to form stable cyclic dithiocarbamates that have intense UV absorption. nih.gov Another approach uses 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) for derivatization, with subsequent UV detection at 355 nm. akjournals.comakjournals.com These methods have been successfully applied to determine cysteine and related compounds in biological fluids like plasma and urine. akjournals.comnih.govakjournals.com For example, an HPLC-UV method for cysteine and cysteinylglycine (B43971) showed linearity in the range of 2.5–50 μmol L−1 for plasma and 20–300 μmol L−1 for urine. akjournals.com

Table 2: Performance of an HPLC-UV Method for Cysteine and Cysteinylglycine

| Parameter | Cysteine | Cysteinylglycine |

| Linearity Range (Plasma) | 20–300 μmol L⁻¹ | 2.5–50 μmol L⁻¹ |

| Linearity Range (Urine) | 20–300 μmol L⁻¹ | 2.5–50 μmol L⁻¹ |

| Intra-day Precision (RSD) | 0.25–11.1% | 0.25–11.1% |

| Inter-day Precision (RSD) | 0.71–12.3% | 0.71–12.3% |

| Analytical Recovery | 89.7–112.3% | 89.7–112.3% |

| Limit of Quantification (LOQ) | 1.5 pmol | 2.3 pmol |

Data sourced from a study on the simultaneous determination of cysteine and cysteinylglycine in biological fluids. akjournals.com

Pre-column or Post-column Derivatization Strategies

To enhance the detection and quantification of amino acids like S-(2-Carboxyethyl)-L-cysteine, which may lack a strong chromophore for UV detection, pre-column or post-column derivatization strategies are frequently employed in conjunction with High-Performance Liquid Chromatography (HPLC). actascientific.comactascientific.com These methods involve chemically modifying the analyte to attach a label that is easily detectable, thereby increasing the sensitivity and selectivity of the analysis. actascientific.com

Pre-column Derivatization: In this approach, the derivatization reaction is performed before the sample is injected into the HPLC column. actascientific.com A common reagent used for primary amino acids is o-phthalaldehyde (B127526) (OPA), often in the presence of a thiol like 2-mercaptoethanol, to form highly fluorescent isoindole derivatives. actascientific.comnih.gov This strategy has been successfully applied in the analysis of related compounds, where S-(2-Carboxyethyl)-L-cysteine served as an internal standard. nih.gov The resulting fluorescent derivatives allow for sensitive detection using a fluorescence detector. actascientific.comnih.gov Other reagents used for pre-column derivatization of amino acids include phenyl isothiocyanate (PITC) and dansyl chloride. actascientific.comscite.ai

Post-column Derivatization: This technique involves carrying out the derivatization reaction after the components of the sample have been separated by the HPLC column but before they reach the detector. actascientific.comactascientific.com This method is advantageous as it avoids potential issues with multiple derivatized products from a single analyte and interference from reagent peaks. actascientific.com Reagents like ninhydrin (B49086) are commonly used in post-column systems for the detection of amino acids. actascientific.comactascientific.com

The choice between pre-column and post-column derivatization depends on the specific analytical requirements, including the nature of the analyte and the sample matrix. Both techniques significantly improve the limits of detection and quantification for amino acids. actascientific.com

Ion-Exchange Chromatography for Isomer Separation

Ion-exchange chromatography (IEC) is a powerful technique for the separation of charged molecules, such as amino acids, based on their net charge. bio-rad.com This method utilizes a stationary phase with charged functional groups that interact with oppositely charged analytes. bio-rad.comseplite.com The separation is achieved by controlling the pH and ionic strength of the mobile phase, which influences the binding and elution of the analytes. bio-rad.com

In the context of S-(2-Carboxyethyl)-L-cysteine, IEC has proven to be crucial for establishing the epimeric purity of crystalline materials. mdpi.com For instance, the oxidation of β-CEC can lead to the formation of two diastereomers of S-(2-carboxyethyl)-l-cysteine sulfoxide (B87167) (β-CECO) due to the creation of a new chiral center at the sulfur atom. mdpi.comnih.gov Ion-exchange chromatography can effectively recognize and separate these epimers, which can then be further purified by fractional crystallization. nih.gov

The principle of IEC relies on the electrostatic interactions between the charged amino acid and the ion-exchange resin. seplite.com For a compound like β-CEC, which possesses both acidic carboxyl groups and a basic amino group, its net charge is pH-dependent. bio-rad.com By carefully selecting the type of ion-exchange resin (cation or anion exchanger) and the pH of the eluent, separation from other amino acids and its own isomers can be accomplished. bio-rad.comseplite.com This technique has been instrumental in the analysis of related S-carboxyalkylcysteines, demonstrating its utility for separating structurally similar compounds. nih.gov

Spectroscopic and Diffraction Techniques

Spectroscopic and diffraction methods provide invaluable information about the three-dimensional structure and properties of molecules.

X-ray Diffraction Analysis for Molecular and Crystal Structures

X-ray diffraction (XRD) analysis stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique has been employed to elucidate the molecular and crystal structures of S-(2-Carboxyethyl)-L-cysteine (β-CEC) and its sulfoxide epimers (β-CECO). mdpi.comnih.gov

Furthermore, XRD was essential in establishing the absolute structures of the (4R)-β-CECO and (4S)-β-CECO epimers, confirming the stereochemistry at the newly formed chiral sulfur center. mdpi.comresearchgate.net The crystallographic parameters obtained from XRD studies provide a fundamental basis for understanding the structure-activity relationships of these compounds. mdpi.com

Below is a table summarizing key crystallographic data for β-CEC, though specific parameters are found in supplementary materials of the cited literature. mdpi.com

| Compound | Crystal System | Space Group | Molecules per Unit Cell (Z) |

| β-CEC | Orthorhombic | P2₁2₁2₁ | 4 |

| (4R)-β-CECO | Monoclinic | P2₁ | 2 |

| (4S)-β-CECO | Orthorhombic | P2₁2₁2₁ | 4 |

| Data sourced from studies on the crystal structures of β-CEC and its sulfoxides. mdpi.com |

Chemiluminescence Detection for Thiol-Containing Compounds

Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. Flow injection analysis with chemiluminescence detection is a highly sensitive method for the determination of various compounds, including those containing thiol groups. nih.gov The thiol group (-SH) is a key functional group in cysteine and its derivatives, including S-(2-Carboxyethyl)-L-cysteine. nih.gov

One common CL system involves the copper-catalyzed oxidation of luminol (B1675438) by hydrogen peroxide. nih.gov Thiol-containing compounds can inhibit this reaction, leading to a decrease in the chemiluminescence signal. nih.gov The degree of inhibition is proportional to the concentration of the thiol compound, allowing for its quantification. nih.gov This principle has been applied to the determination of various thiol-containing drugs and amino acids like cysteine. nih.gov

The reactivity of the thiol group is central to this detection method. Thiols can be oxidized by reactive oxygen species, and this reactivity can be harnessed for analytical purposes. mdpi.com While direct application of this specific CL method to S-(2-Carboxyethyl)-L-cysteine is not detailed in the provided context, the presence of the thiol group in its parent molecule, cysteine, suggests its potential applicability. The sensitivity of CL methods makes them suitable for detecting trace amounts of such compounds in various samples. nih.gov

Structural Activity Relationships and Comparative Biochemistry

Structure-Function Correlations of S-(2-Carboxyethyl)-L-Cysteine

The specific arrangement of atoms and functional groups within the β-CEC molecule dictates its interactions with biological systems.

The carboxyethyl group attached to the sulfur atom of the cysteine residue is a key determinant of β-CEC's bioactivity. This side chain influences the molecule's polarity, size, and conformational flexibility, which in turn affect its ability to interact with enzymes and other biomolecules.

Research indicates that modifications to this side chain can alter the compound's biological effects. For instance, the position of the carboxyl group within the side chain is critical. β-CEC, with its 2-carboxyethyl group, exhibits different properties compared to its isomer, S-(1-carboxyethyl)-L-cysteine, which has the carboxyl group at the α-carbon position. This seemingly minor structural difference leads to altered steric and electronic properties, resulting in distinct chromatographic behavior.

Furthermore, the length of the alkyl chain in the side chain can influence metabolic stability and membrane permeability. For example, S-(1-carboxypropyl)-L-cysteine, with an additional methylene (B1212753) group compared to β-CEC, undergoes different metabolic processing, such as oxidative deamination by L-amino acid oxidase.

Oxidation of the sulfur atom in β-CEC leads to the formation of its sulfoxide (B87167) and sulfone metabolites, each with unique biological activities. nih.govnih.gov S-(2-Carboxyethyl)-L-cysteine sulfoxide (β-CECO) is a known metabolite of β-CEC. nih.govresearchgate.net

Studies have shown that both β-CEC and its sulfoxide metabolite can activate the antioxidant Nrf2 pathway. nih.govresearchgate.net However, a key distinction is that β-CEC, but not its sulfoxide, induces amino acid stress signaling. nih.govresearchgate.net This signaling can be modulated by other amino acids like cysteine, methionine, histidine, and tryptophan. nih.govresearchgate.net

In terms of cytoprotective effects, β-CEC has been observed to inhibit the cytotoxic stress induced by certain compounds like cisplatin (B142131) and oxaliplatin. nih.govresearchgate.net Both β-CEC and β-CECO have demonstrated antioxidant activities, for instance, in protecting DNA from copper-mediated oxidative damage. nih.govresearchgate.net

The further oxidized metabolite, S-(2-carboxyethyl)-L-cysteine sulfone (CECO2), has also been synthesized and studied. nih.govresearchgate.net Detailed structural analysis of CECO2 reveals a zwitterionic form in its crystalline state, with extensive hydrogen bonding influencing its packing and stability. nih.gov The biological activities of the sulfone metabolite continue to be an area of active research.

Comparative Analysis with S-Carboxymethyl-L-Cysteine (CMC)

S-Carboxymethyl-L-cysteine (CMC), a structurally similar homolog of β-CEC, provides a valuable point of comparison for understanding structure-activity relationships. nih.govresearchgate.net

Both β-CEC and CMC, along with their respective sulfoxide metabolites, exhibit comparable antioxidant and cytoprotective properties. nih.govresearchgate.netresearchgate.net This is largely attributed to their structural homology. nih.govresearchgate.net

Key similarities include:

Activation of the Nrf2 Pathway: Both compounds are capable of activating the Nrf2 antioxidant response element pathway, a crucial cellular defense mechanism against oxidative stress. nih.govresearchgate.netresearchgate.net

Antioxidant Activity: In in vitro models, both β-CEC and CMC have shown the ability to protect against oxidative damage. For example, they can mitigate copper-mediated hydroxyl free radical damage to DNA. nih.govresearchgate.net

Cytoprotection: Studies in renal tubular epithelial cells have demonstrated that the cytoprotective effects of β-CEC closely mirror those of CMC. nih.gov Neither compound was found to be acutely cytotoxic at concentrations that are unlikely to be achieved in vivo. researchgate.net

| Mechanism | S-(2-Carboxyethyl)-L-cysteine (β-CEC) | S-Carboxymethyl-L-cysteine (CMC) |

|---|---|---|

| Nrf2 Pathway Activation | Yes | Yes |

| Protection against Oxidative DNA Damage | Yes | Yes |

| Cytoprotective Effects in Renal Cells | Similar to CMC | Established |

Despite their similarities, some divergences in their biochemical interactions have been noted. One significant difference lies in the induction of amino acid stress signaling, which is observed with β-CEC but not its sulfoxide metabolite. nih.govresearchgate.net This suggests that the specific length and structure of the carboxyethyl side chain in β-CEC may lead to unique interactions with cellular stress-sensing pathways that are not identically replicated by the carboxymethyl side chain of CMC.

Furthermore, β-CEC has been shown to enhance the cytotoxic effects of certain heavy metals like arsenic, cadmium, lead, and mercury, an effect that requires further comparative investigation with CMC. nih.govresearchgate.net

Biochemical Relationships with Other Cysteine Conjugates

The biochemistry of β-CEC is also understood in the context of other cysteine conjugates. These compounds, which feature various chemical groups attached to the sulfur atom of cysteine, provide a broader perspective on the structure-function paradigm.

Examples of related cysteine conjugates include:

N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA): This compound is a mercapturic acid metabolite formed from the conjugation of acrolein with glutathione (B108866). Like β-CEC, it possesses antioxidant properties and can activate the Nrf2 pathway. Its formation is a key step in the detoxification of acrolein.

S-(2-Aminoethyl)-L-cysteine: This compound acts as a lysine (B10760008) analog and can inhibit certain enzymes involved in lysine biosynthesis. Its side chain, featuring an amino group instead of a carboxyl group, leads to vastly different biochemical interactions compared to β-CEC.

S-Methyl-L-cysteine: A simpler cysteine derivative with a methyl group on the sulfur atom, it also exhibits antioxidant properties.

Emerging Research Areas and Future Directions

Mechanistic Elucidation of Biological Roles

Emerging research aims to unravel the precise molecular mechanisms through which S-(2-Carboxyethyl)-L-cysteine exerts its biological effects. Key areas of focus include its influence on cellular signaling pathways under stress conditions and its interaction with various enzymes.

Recent studies have begun to illuminate the role of SCEC in modulating cellular responses to stress. In vitro experiments using renal tubular epithelial cells have shown that SCEC is not acutely cytotoxic but can activate the antioxidant Nrf2 pathway. mdpi.comnih.gov The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Furthermore, SCEC specifically induces the amino acid stress signaling response, a process that can be moderated by other amino acids such as cysteine, methionine, histidine, and tryptophan. mdpi.comresearchgate.net

Interestingly, the influence of SCEC on cytotoxicity is context-dependent. It has been observed to enhance the toxic effects of heavy metals like arsenic, cadmium, lead, and mercury. mdpi.comnih.gov Conversely, it demonstrates a protective effect by inhibiting the cytotoxic stress induced by platinum-based chemotherapy drugs (cisplatin, oxaliplatin) and copper oxide nanoparticles. mdpi.comnih.gov This dual role suggests that SCEC may act as a mild activator of cytoprotective pathways and as a selective protector against specific environmental and therapeutic toxins. mdpi.comnih.gov

Table 1: Effects of S-(2-Carboxyethyl)-L-cysteine on Cellular Stress

| Stressor | Observed Effect of SCEC | Reference |

|---|---|---|

| General Oxidative Stress | Activation of Nrf2 antioxidant pathway | mdpi.comnih.gov |

| Amino Acid Imbalance | Induces amino acid stress signaling | mdpi.comresearchgate.net |

| Arsenic, Cadmium, Lead, Mercury | Enhanced cytotoxic effects | mdpi.comnih.gov |

| Cisplatin (B142131), Oxaliplatin | Inhibited cytotoxic stress | mdpi.comnih.gov |

The structural similarity of SCEC to endogenous amino acids and their metabolites suggests it may interact with various enzymes, a hypothesis supported by preliminary research. Studies have shown that SCEC can inhibit mammalian cystathionine (B15957) γ-lyase at sub-millimolar concentrations; this enzyme is crucial for the endogenous synthesis of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule. nih.govresearchgate.net

Furthermore, research in animal models has indicated that SCEC can influence protein and amino acid metabolism. When included in the diet of rats, SCEC was found to suppress the methionine-induced growth rate and negatively affect plasma amino acid levels, leading to lower protein utilization. nih.govmedchemexpress.com These findings suggest that SCEC may interfere with enzymes involved in methionine metabolism or amino acid transport. nih.gov Future research is needed to perform comprehensive kinetic analyses to determine the precise nature of this inhibition (e.g., competitive, non-competitive) and to identify the full range of enzymes affected by SCEC.

Applications in Biochemical Synthesis and Protein Modification

The unique structure of SCEC, featuring a reactive thiol group and an additional carboxylic acid moiety, makes it a valuable tool for chemists in the fields of peptide synthesis and protein engineering.